2,4-dichloro-5-(cyclopropylsulfamoyl)-N-[2-(3,4-diethoxyphenyl)ethyl]benzamide
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Overview
Description
2,4-dichloro-5-(cyclopropylsulfamoyl)-N-[2-(3,4-diethoxyphenyl)ethyl]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes dichloro, cyclopropylsulfamoyl, and diethoxyphenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-5-(cyclopropylsulfamoyl)-N-[2-(3,4-diethoxyphenyl)ethyl]benzamide typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, such as 2,4-dichloro-5-(cyclopropylsulfamoyl)benzoic acid . This intermediate can then be reacted with 2-(3,4-diethoxyphenyl)ethylamine under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized processes to ensure high yield and purity. Techniques such as response surface analysis can be used to determine the optimal reaction conditions, including temperature, flow rate, and reagent equivalents .
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-5-(cyclopropylsulfamoyl)-N-[2-(3,4-diethoxyphenyl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the dichloro and cyclopropylsulfamoyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are crucial for achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2,4-dichloro-5-(cyclopropylsulfamoyl)-N-[2-(3,4-diethoxyphenyl)ethyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-dichloro-5-(cyclopropylsulfamoyl)-N-[2-(3,4-diethoxyphenyl)ethyl]benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, affecting various biochemical pathways. Detailed studies are required to elucidate the exact mechanism and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2,4-dichloro-5-fluorobenzoyl compounds
- Cyclopropylsulfamoyl derivatives
- Diethoxyphenyl analogs
Uniqueness
The uniqueness of 2,4-dichloro-5-(cyclopropylsulfamoyl)-N-[2-(3,4-diethoxyphenyl)ethyl]benzamide lies in its combination of functional groups, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity .
Properties
Molecular Formula |
C22H26Cl2N2O5S |
---|---|
Molecular Weight |
501.4 g/mol |
IUPAC Name |
2,4-dichloro-5-(cyclopropylsulfamoyl)-N-[2-(3,4-diethoxyphenyl)ethyl]benzamide |
InChI |
InChI=1S/C22H26Cl2N2O5S/c1-3-30-19-8-5-14(11-20(19)31-4-2)9-10-25-22(27)16-12-21(18(24)13-17(16)23)32(28,29)26-15-6-7-15/h5,8,11-13,15,26H,3-4,6-7,9-10H2,1-2H3,(H,25,27) |
InChI Key |
UPUNZOQLKRQLMU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCNC(=O)C2=CC(=C(C=C2Cl)Cl)S(=O)(=O)NC3CC3)OCC |
Origin of Product |
United States |
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